molecular formula C19H36ClNO2 B2513112 1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride CAS No. 1185024-43-4

1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride

Cat. No.: B2513112
CAS No.: 1185024-43-4
M. Wt: 345.95
InChI Key: XLRGGEVCKZXOAX-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride is a complex organic compound that features an adamantane moiety, a tertiary amine, and a secondary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane core is functionalized to introduce the oxy group, followed by the addition of the bis(propan-2-yl)amino group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch reactors for the initial functionalization steps and continuous flow reactors for subsequent modifications. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the oxy group or to modify the amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler amines or alcohols.

    Substitution: Formation of new amine derivatives or other substituted products.

Scientific Research Applications

1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly for its unique structural properties that may enhance drug efficacy and stability.

    Industry: Utilized in the development of advanced materials and polymers due to its rigid adamantane core.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to certain receptors or enzymes. The tertiary amine group can participate in hydrogen bonding and electrostatic interactions, while the secondary alcohol group can form additional hydrogen bonds, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • 1-[(Adamantan-1-yl)amino]propan-2-ol hydrochloride
  • Adamantan-1-yl acrylate
  • 2-Adamantan-1-yl-propan-2-ol

Comparison: 1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride is unique due to the presence of both the adamantane moiety and the bis(propan-2-yl)amino group. This combination provides a distinct set of chemical and physical properties, such as enhanced stability and solubility, compared to other similar compounds. The presence of the secondary alcohol group also allows for additional functionalization and reactivity, making it a versatile compound for various applications.

Biological Activity

1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including crystallographic data, antimicrobial efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an adamantane moiety, known for its unique structural properties that contribute to biological activity. The molecular formula is C16H26N2OHClC_{16}H_{26}N_2O\cdot HCl, indicating a complex structure that includes an adamantyl group linked to a bis-propan-2-amino chain.

Crystallographic Data

Recent studies have provided detailed crystallographic data for related adamantane derivatives, which can offer insights into the structural characteristics of this compound. For instance, the crystal structure of similar compounds shows significant intramolecular interactions that may influence their biological properties (Table 1).

AtomxyzU iso*/U eq
S10.14338 (4)0.62127 (2)0.49443 (3)0.03099 (10)
N10.51615 (15)0.65768 (5)0.58063 (9)0.0258 (2)
C10.53564 (15)0.72243 (5)0.51914 (9)0.0186 (2)

Source: De Gruyter

Antimicrobial Activity

The compound has shown promising antimicrobial properties , particularly against various bacterial strains. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Case Study: Antimicrobial Efficacy

In a controlled study, the antimicrobial activity was assessed using a turbidimetric measurement method where growth curves were established in the presence and absence of the compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Anticancer Activity

Research has also highlighted the anticancer potential of adamantane derivatives, including this compound. It has been observed to exhibit cytotoxic effects on various cancer cell lines, including triple-negative breast cancer cells.

The anticancer activity is believed to stem from the compound's ability to induce apoptosis in cancer cells while sparing normal cells, potentially through the activation of intrinsic apoptotic pathways.

Summary of Findings

The biological activity of this compound can be summarized as follows:

Activity TypeEfficacyConcentration
AntimicrobialEffective against S. aureus, E. coliMinimum Inhibitory Concentration: 50 µg/mL
AnticancerCytotoxic effects on cancer cell linesVaries by cell line

Properties

IUPAC Name

1-(1-adamantyloxy)-3-[di(propan-2-yl)amino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO2.ClH/c1-13(2)20(14(3)4)11-18(21)12-22-19-8-15-5-16(9-19)7-17(6-15)10-19;/h13-18,21H,5-12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRGGEVCKZXOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC12CC3CC(C1)CC(C3)C2)O)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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